MAP kinase fragment [Multiple species]
Description
Mitogen-activated protein (MAP) kinases are serine/threonine-specific protein kinases that regulate critical cellular processes, including proliferation, differentiation, stress response, and apoptosis . The MAP kinase family comprises subfamilies such as ERK, JNK, and p38, which are conserved across species and activated via phosphorylation cascades . A "MAP kinase fragment" typically refers to a truncated or domain-specific portion of these kinases, often studied to dissect functional mechanisms or for drug discovery. For example, proteolytic processing of doublecortin-like kinase 1 (DCLK1), a MAP kinase family member, generates fragments retaining microtubule-binding or kinase domains, which regulate neuronal excitotoxicity . Structural studies, such as X-ray crystallography of ERK2, reveal conserved catalytic domains and activation loops critical for substrate binding . MAP kinase fragments are also pivotal in fragment-based drug design (FBDD), where small molecular fragments are screened to identify binding hotspots for inhibitor development .
Properties
Molecular Formula |
C48H77N13O13 |
|---|---|
Molecular Weight |
1044.2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Other MAP Kinase Inhibitors
p38 MAP Kinase Inhibitors: Fragment-based studies on p38 MAP kinase highlight challenges in ligand connectivity. Single-step free energy perturbation (SSFEP) simulations identified favorable benzene modifications for α-thrombin but poorly predicted binding affinities for p38 ligands due to fragment disconnection from the full ligand scaffold .
JNK Inhibitors: JNK1 inhibitors like BI-78D3 and SP600125 exemplify divergent strategies: non-ATP-competitive inhibitors target the D-recruitment site (DRS), while ATP-competitive inhibitors face specificity challenges due to conserved ATP-binding pockets . Fragment-based screens for JNK1 revealed that peptide inhibitors (e.g., JIP1-derived peptides) achieve specificity but suffer from bioavailability issues, unlike small molecules like BI-78D3 .
Table 1: Binding Affinities of MAP Kinase Inhibitors
Comparison with Non-MAP Kinase Inhibitors
Checkpoint Kinase 2 (CHK2): Fragment screening identified 2-(quinazolin-2-yl)phenol derivatives binding CHK2’s hinge region via hydrogen bonds with Met304, akin to resorcinol fragments . However, hydrophobic interactions with Thr367 and Leu303 in CHK2 differ from MAP kinase binding modes, highlighting kinase-specific hotspots .
cAMP-Dependent Protein Kinase (PKA) :
Fragment molecular orbital (FMO) calculations on PKA revealed residue-specific stabilization effects (e.g., Lys72: ΔΔE = -16.0 kcal/mol) comparable to differential transition state stabilization (DTSS) methods, validating computational approaches for kinase fragment analysis .
Table 2: Residue-Specific Stabilization in Kinases
| Residue | PKA (FMO ΔΔE, kcal/mol) | PKA (DTSS ΔΔE, kcal/mol) | MAP Kinase (p38) SSFEP Accuracy |
|---|---|---|---|
| Lys72 | -16.0 | -22.7 | Poor agreement |
| Asp166 | -26.6 | -13.3 | N/A |
| Gly55 | -3.6 | -4.1 | N/A |
Fragment-Based Design Challenges
- Structural Mimicry : Fragments of Imatinib (e.g., ZINC19257754) and p38 inhibitors (e.g., ZINC3518745) share chemical fingerprints (Tanimoto coefficient = 0.725), yet only one is retained in diverse fragment libraries, emphasizing selectivity challenges .

- Computational vs. Experimental Data : FMO methods achieved near-quantitative agreement with DTSS for PKA but overestimated destabilization by residues like Asn171 (ΔΔE = +10.2 kcal/mol vs. DTSS: -1.4 kcal/mol), underscoring method-dependent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

